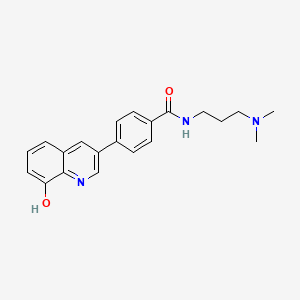

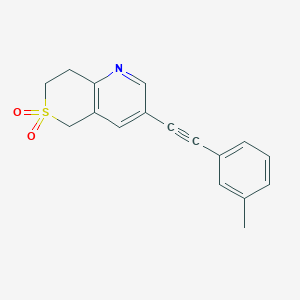

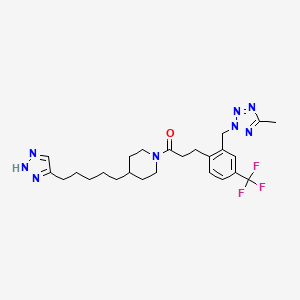

Hydroxyqunoline analog 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'analogue d'hydroxyquinoléine 3 est un dérivé de l'hydroxyquinoléine, un composé connu pour ses diverses activités biologiquesCes composés sont généralement constitués d'un système cyclique de quinoléine avec un groupe hydroxyle attaché, ce qui contribue à leurs propriétés chimiques uniques et à leurs activités biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse d'analogues d'hydroxyquinoléine implique généralement plusieurs méthodes bien connues, notamment les synthèses de Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller et Conrad Limpach . Ces méthodes impliquent généralement la cyclisation de dérivés d'aniline avec divers aldéhydes ou cétones en conditions acides ou basiques. Par exemple, la synthèse de Friedländer implique la réaction de la 2-aminobenzaldéhyde avec une cétone en présence d'une base pour former le système cyclique de la quinoléine .

Méthodes de production industrielle : La production industrielle d'analogues d'hydroxyquinoléine utilise souvent des systèmes catalytiques et des protocoles de chimie verte pour améliorer le rendement et réduire l'impact environnemental. Les réactions catalysées par des métaux de transition, les réactions médiées par des liquides ioniques sans métaux et les réactions d'irradiation par ultrasons sont parmi les méthodes utilisées dans les milieux industriels . Ces méthodes permettent une production efficace et évolutive d'analogues d'hydroxyquinoléine avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions : Les analogues d'hydroxyquinoléine subissent diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont facilitées par la présence du groupe hydroxyle et de l'atome d'azote dans le cycle de la quinoléine .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions d'analogues d'hydroxyquinoléine comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions de substitution impliquent souvent des agents halogénants ou alkylants en conditions basiques ou acides .

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation d'analogues d'hydroxyquinoléine peut conduire à la formation de N-oxydes de quinoléine, tandis que les réactions de réduction peuvent produire des dérivés de dihydroquinoléine .

Applications De Recherche Scientifique

Les analogues d'hydroxyquinoléine ont un large éventail d'applications en recherche scientifique en raison de leurs diverses activités biologiques. En chimie, ils sont utilisés comme ligands en chimie de coordination et comme blocs de construction pour la synthèse de molécules plus complexes . En biologie et en médecine, les analogues d'hydroxyquinoléine sont étudiés pour leurs propriétés antimicrobiennes, anticancéreuses et antifongiques . Ils sont également utilisés comme agents chélateurs du fer pour la neuroprotection et comme inhibiteurs de diverses enzymes . Dans l'industrie, les analogues d'hydroxyquinoléine sont utilisés dans la production de colorants, de pigments et d'autres produits chimiques .

Mécanisme d'action

Le mécanisme d'action des analogues d'hydroxyquinoléine implique leur capacité à chélater les ions métalliques et à interagir avec diverses cibles biologiques. Par exemple, les analogues d'hydroxyquinoléine peuvent inhiber l'activité des métalloenzymes en se liant à leurs cofacteurs métalliques . Ils peuvent également induire un stress oxydatif dans les cellules en générant des espèces réactives de l'oxygène par le biais d'un cycle redox . De plus, les analogues d'hydroxyquinoléine peuvent perturber les processus cellulaires en interférant avec la synthèse de l'ADN et des protéines .

Mécanisme D'action

The mechanism of action of hydroxyquinoline analogs involves their ability to chelate metal ions and interact with various biological targets. For example, hydroxyquinoline analogs can inhibit the activity of metalloenzymes by binding to their metal cofactors . They can also induce oxidative stress in cells by generating reactive oxygen species through redox cycling . Additionally, hydroxyquinoline analogs can disrupt cellular processes by interfering with DNA and protein synthesis .

Comparaison Avec Des Composés Similaires

Les analogues d'hydroxyquinoléine sont similaires à d'autres dérivés de la quinoléine, tels que la 8-hydroxyquinoléine, qui présentent également un large éventail d'activités biologiques . les analogues d'hydroxyquinoléine sont uniques en leur capacité à chélater les ions métalliques et en leur réactivité chimique diversifiée . D'autres composés similaires comprennent les N-oxydes de quinoléine, les dérivés de dihydroquinoléine et diverses quinoléines substituées . Ces composés partagent certaines similarités structurales avec les analogues d'hydroxyquinoléine, mais diffèrent par leurs propriétés chimiques spécifiques et leurs activités biologiques .

Propriétés

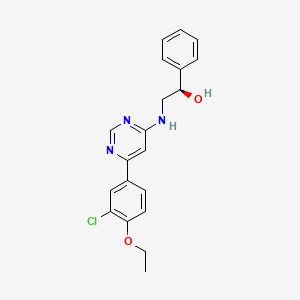

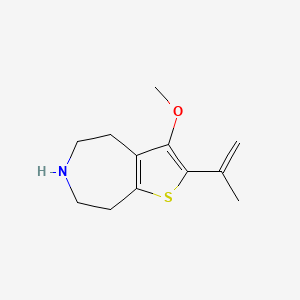

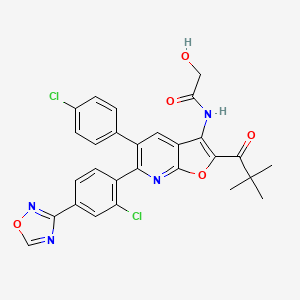

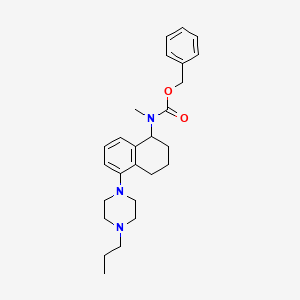

Formule moléculaire |

C21H23N3O2 |

|---|---|

Poids moléculaire |

349.4 g/mol |

Nom IUPAC |

N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-3-yl)benzamide |

InChI |

InChI=1S/C21H23N3O2/c1-24(2)12-4-11-22-21(26)16-9-7-15(8-10-16)18-13-17-5-3-6-19(25)20(17)23-14-18/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,22,26) |

Clé InChI |

USYGLVCNYUDJNL-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC=C3O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[3-(3'-Chlorobiphenyl-4-Yl)isoxazol-5-Yl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833383.png)

![7-[2-(1-Fluorocyclohexyl)ethyl]-9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraene](/img/structure/B10833413.png)

![benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B10833418.png)

![1-Cyclohexyl-2-(9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraen-7-yl)ethanol](/img/structure/B10833419.png)

![(3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone](/img/structure/B10833453.png)